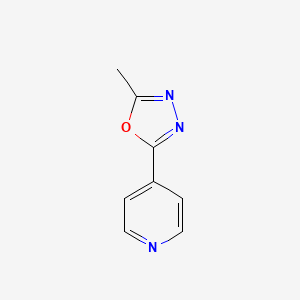

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-pyridin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLMOSCDDAWUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609381 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58022-65-4 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a reliable synthetic pathway, including a step-by-step experimental protocol, and a thorough characterization of the final compound with tabulated spectroscopic and physical data.

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring can further enhance the biological profile and physicochemical properties of the molecule. This guide focuses on the synthesis and detailed characterization of this compound, providing a foundational resource for researchers working with this class of compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a 1,2-diacylhydrazine intermediate, followed by cyclodehydration to yield the desired 1,3,4-oxadiazole ring.

A common and effective synthetic route starts from readily available isonicotinic acid hydrazide (isoniazid). The first step involves the acylation of isonicotinic acid hydrazide with an acetylating agent, such as acetic anhydride or acetyl chloride, to form the intermediate N'-acetyl-isonicotinohydrazide. Subsequent cyclodehydration of this intermediate, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃), yields the final product. An alternative one-pot synthesis involves the reaction of isonicotinic acid hydrazide with triethyl orthoacetate.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials:

-

Isonicotinic acid hydrazide

-

Acetic anhydride

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of N'-acetyl-isonicotinohydrazide

-

In a round-bottom flask, dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent like glacial acetic acid or pyridine.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain N'-acetyl-isonicotinohydrazide.

Step 2: Synthesis of this compound

-

To a stirred solution of N'-acetyl-isonicotinohydrazide (1 equivalent) in anhydrous toluene, slowly add phosphorus oxychloride (2-3 equivalents) at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key characterization data for this compound.

| Property | Data |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Data not available in the searched literature |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 8.8 (d, 2H, pyridine), 7.9 (d, 2H, pyridine), 2.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 165 (C=N), 163 (C=N), 151 (pyridine), 121 (pyridine), 11 (CH₃) |

| Mass Spectrum (m/z) | Predicted: [M+H]⁺ = 162.06 |

| IR (KBr, cm⁻¹) | Predicted: ~1640 (C=N), ~1590 (C=C, aromatic), ~1070 (C-O-C) |

Note: Predicted spectral data is based on the analysis of similar 1,3,4-oxadiazole structures and general chemical shift principles. Actual experimental data should be obtained for confirmation.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show two distinct signals for the pyridine protons, likely as doublets, and a singlet for the methyl protons. ¹³C NMR spectroscopy would confirm the presence of the carbon atoms in the oxadiazole and pyridine rings, as well as the methyl carbon.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The protonated molecular ion peak ([M+H]⁺) is expected to be observed at m/z 162.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N bonds of the oxadiazole ring, the C=C bonds of the pyridine ring, and the C-O-C ether linkage within the oxadiazole ring.

Applications and Future Directions

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure allows for further functionalization at the pyridine ring, enabling the exploration of structure-activity relationships. Researchers in drug discovery can utilize this compound as a starting point for the development of novel agents targeting a range of diseases. Future studies could focus on the synthesis of a library of derivatives and their comprehensive biological evaluation.

Conclusion

This technical guide has outlined a reliable synthetic pathway and a comprehensive characterization strategy for this compound. The provided experimental protocol and tabulated data offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The logical workflows, visualized using Graphviz, provide clear and concise representations of the synthesis and characterization processes.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. Due to the limited availability of experimentally determined data for this specific compound, this document focuses on established theoretical frameworks, a probable synthetic route, and detailed experimental protocols for the determination of its key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Chemical Identity

This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a methyl group and a pyridine ring. The presence of these functional groups is expected to significantly influence its chemical behavior and biological activity.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine, 2-methyl-5-(4-pyridyl)-1,3,4-oxadiazole | [1] |

| CAS Number | 58022-65-4 | [1] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Canonical SMILES | CC1=NN=C(O1)C2=CC=NC=C2 | N/A |

| InChI Key | FVLMOSCDDAWUAP-UHFFFAOYSA-N | [1] |

Synthesis

A plausible and documented method for the synthesis of this compound involves the reaction of isonicotinic acid hydrazide with triethyl orthoacetate.[2] This reaction proceeds via a cyclization mechanism to form the stable 1,3,4-oxadiazole ring.

Experimental Protocol for Synthesis

This protocol is adapted from the synthesis of similar 1,3,4-oxadiazole derivatives.[2][3]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinic acid hydrazide (1 equivalent) in an excess of triethyl orthoacetate.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the excess triethyl orthoacetate under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties

| Property | Experimental Value | Predicted Value | General Trends for 1,3,4-Oxadiazoles |

| Melting Point (°C) | Not available | N/A | Aryl substituents generally lead to higher melting points.[4] |

| Aqueous Solubility | Not available | N/A | Aryl and pyridyl substituents tend to decrease water solubility compared to alkyl-substituted oxadiazoles.[5] |

| logP | Not available | 1.13 (for a similar pyrrolidinyl derivative)[6] | Generally, these are compounds of moderate lipophilicity. |

| pKa | Not available | ~6.27 (for a related oxadiazole)[7] | The pyridine nitrogen is expected to be the primary basic center. |

Melting Point

The melting point is a fundamental physical property indicating the purity of a crystalline solid.

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of high purity.

Solubility

Solubility, particularly in aqueous and organic solvents, is a critical determinant of a drug's bioavailability and formulation possibilities.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-methyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole|lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the synthesis and characterization of novel oxadiazole derivatives.

Core Data Presentation

Table 1: ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~2.6 | Singlet | - | 3H |

| Pyridine H-2, H-6 | ~8.8 | Doublet | ~6.0 | 2H |

| Pyridine H-3, H-5 | ~7.9 | Doublet | ~6.0 | 2H |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH₃ | ~11 |

| Pyridine C-3, C-5 | ~122 |

| Pyridine C-4 | ~130 |

| Pyridine C-2, C-6 | ~151 |

| Oxadiazole C-5 | ~164 |

| Oxadiazole C-2 | ~166 |

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis and NMR analysis of this compound, based on established methodologies for similar 1,3,4-oxadiazole derivatives.

Synthesis of this compound

A common synthetic route to 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine precursor. For the title compound, this would typically involve the reaction of isonicotinic acid hydrazide with an acetylating agent, followed by cyclodehydration.

-

Formation of N'-acetylisonicotinohydrazide: Isonicotinic acid hydrazide is reacted with acetic anhydride or acetyl chloride in a suitable solvent (e.g., dichloromethane or pyridine) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration or extraction.

-

Cyclodehydration: The resulting N'-acetylisonicotinohydrazide is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This is commonly achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or sulfuric acid. The reaction mixture is heated under reflux until TLC indicates the consumption of the starting material.

-

Work-up and Purification: The reaction mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or ammonia solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

NMR Spectroscopic Analysis

The structural confirmation of the synthesized this compound is performed using ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.

-

¹H NMR Spectroscopy: A standard proton NMR experiment is performed. Key parameters to be recorded include the chemical shifts (δ) in parts per million (ppm), the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet), the coupling constants (J) in Hertz (Hz), and the integration of each signal.

-

¹³C NMR Spectroscopy: A standard carbon NMR experiment, often with proton decoupling, is performed. The chemical shifts (δ) of all unique carbon atoms are recorded in ppm.

Mandatory Visualizations

To aid in the understanding of the molecular structure and its relation to the spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Generalized synthetic workflow for this compound.

Mass Spectrometry of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. Lacking a publicly available experimental mass spectrum, this document presents a predicted fragmentation pathway based on established principles of mass spectrometry for pyridine and 1,3,4-oxadiazole derivatives. Detailed experimental protocols for sample analysis using electron ionization mass spectrometry (EI-MS) are provided, alongside a proposed workflow and a visual representation of the theoretical fragmentation pattern. All quantitative data is summarized for clarity, and logical diagrams are rendered using Graphviz to aid in the understanding of the analytical process and molecular fragmentation.

Introduction

This compound is a molecule featuring a pyridine ring linked to a methyl-substituted 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a common scaffold in pharmacologically active compounds, known for a range of biological activities. Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of such novel compounds. This guide will focus on the predicted behavior of this compound under electron ionization conditions, providing a foundational understanding for researchers working with this or structurally related molecules.

Predicted Mass Spectrometric Fragmentation

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the oxadiazole ring and the pyridine ring. The fragmentation is expected to be initiated by the removal of an electron to form the molecular ion (M•+).

Predicted Fragmentation Pathway

The proposed fragmentation pathway for this compound under electron ionization is as follows:

-

Molecular Ion Formation: The initial event is the ionization of the molecule to produce the molecular ion.

-

Initial Fragmentation of the Oxadiazole Ring: The 1,3,4-oxadiazole ring is expected to be the most labile part of the molecule. Cleavage can occur through multiple pathways, including the loss of a methyl radical or cleavage of the N-N bond.

-

Formation of Key Fragment Ions: Subsequent fragmentations are likely to involve the pyridine ring, including the characteristic loss of hydrogen cyanide (HCN).

The predicted major fragmentation pathways are visualized in the diagram below.

Predicted Quantitative Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound.

| Ion | Predicted m/z | Proposed Structure / Loss |

| [M]•+ | 161.06 | Molecular Ion |

| [M - CH₃]• | 146.04 | Loss of a methyl radical |

| [C₇H₅N₂O]⁺ | 133.04 | Loss of N₂ from the oxadiazole ring |

| [C₅H₄N-CO]⁺ | 106.04 | 4-Pyridinylcarbonyl cation |

| [C₅H₄N]⁺ | 78.03 | Pyridyl cation |

| [C₄H₂]•+ | 52.02 | Loss of HCN from the pyridyl cation |

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound by electron ionization mass spectrometry.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities. Purification can be achieved by recrystallization or chromatography.

-

Sample Introduction: For a solid sample with sufficient volatility, a direct insertion probe is suitable.

-

Procedure:

-

Place a small amount of the crystalline sample (approximately 0.1-1 mg) into a clean capillary tube.

-

Insert the capillary tube into the direct insertion probe of the mass spectrometer.

-

Mass Spectrometry Parameters

-

Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 1 scan/second

-

Data Acquisition: The data should be acquired in centroid mode.

Experimental Workflow

The general workflow for the mass spectrometric analysis is depicted below.

Data Interpretation and Conclusion

The interpretation of the resulting mass spectrum should focus on identifying the molecular ion peak, which corresponds to the molecular weight of the compound (161.16 g/mol ). The subsequent analysis of the fragment ions, guided by the predicted fragmentation pathway and quantitative data presented in this guide, will allow for the structural confirmation of this compound. The presence of key fragments at m/z 146, 133, 106, 78, and 52 would provide strong evidence for the proposed structure. This technical guide serves as a valuable resource for researchers in the planning and interpretation of mass spectrometric experiments for this and related compounds.

Crystal Structure Analysis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its derivatives. While a detailed crystal structure for the specific title compound is not publicly available, this document leverages crystallographic data from closely related analogues to offer insights into the structural characteristics, experimental methodologies, and potential applications of this class of compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 1,3,4-oxadiazole scaffold.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and its ability to participate in various non-covalent interactions with biological targets. When coupled with a pyridine moiety, as in the case of this compound, these derivatives present a unique combination of structural features that are of significant interest in drug discovery. Understanding the three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

This guide will focus on the crystallographic analysis of a representative derivative, N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, to infer the likely structural properties of the title compound.

Crystallographic Data of a Representative Derivative

The following tables summarize the key crystallographic data for N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate, a close analogue of the title compound. This data provides a foundational understanding of the expected molecular geometry and crystal packing of this compound derivatives.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂N₄O₂·0.5HCl·H₂O |

| Formula Weight | 304.75 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 20.245(3) Å |

| b | 10.998(2) Å |

| c | 13.578(2) Å |

| α | 90° |

| β | 108.89(1)° |

| γ | 90° |

| Volume | 2864.8(8) ų |

| Z | 8 |

| Calculated Density | 1.413 Mg/m³ |

| Absorption Coefficient | 0.20 mm⁻¹ |

| F(000) | 1276 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length |

| O(1)-C(1) | 1.370(3) |

| O(1)-C(2) | 1.375(3) |

| N(1)-N(2) | 1.391(3) |

| N(1)-C(1) | 1.291(3) |

| N(2)-C(2) | 1.293(3) |

| C(2)-C(3) | 1.478(4) |

| C(3)-C(4) | 1.387(4) |

| C(4)-N(3) | 1.334(4) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value |

| C(1)-O(1)-C(2) | 103.9(2) |

| C(1)-N(1)-N(2) | 109.8(2) |

| C(2)-N(2)-N(1) | 109.7(2) |

| N(1)-C(1)-O(1) | 108.3(2) |

| N(2)-C(2)-O(1) | 108.3(2) |

| Torsion Angle | Value |

| N(2)-N(1)-C(1)-O(1) | -0.1(3) |

| N(1)-N(2)-C(2)-O(1) | 0.0(3) |

| O(1)-C(2)-C(3)-C(4) | -176.4(3) |

Data extracted from a representative structure and may not reflect the exact values for this compound.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of 2-aryl-5-substituted-1,3,4-oxadiazole derivatives.

Synthesis

A common synthetic route to this compound involves the cyclization of an appropriate acylhydrazone. A plausible synthetic pathway is outlined below:

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for crystallization of 1,3,4-oxadiazole derivatives include ethanol, methanol, dimethylformamide (DMF), or mixtures thereof. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature, followed by slow cooling to room temperature, and subsequent undisturbed evaporation.

X-ray Data Collection and Structure Determination

The crystal structure analysis workflow is a multi-step process that begins with the selection of a suitable single crystal.

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The collected diffraction data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Biological Significance and Signaling Pathways

While the specific biological activity and associated signaling pathways of this compound are not extensively documented, derivatives of the 1,3,4-oxadiazole class have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyridine nitrogen in the 4-position can act as a hydrogen bond acceptor, a key interaction for binding to many biological targets. For drug development professionals, understanding the potential targets is crucial.

Conclusion

The crystal structure analysis of this compound derivatives, exemplified by its close analogues, provides invaluable information for understanding their chemical behavior and for guiding the design of new therapeutic agents. The planar 1,3,4-oxadiazole ring, coupled with the versatile pyridine moiety, offers a robust platform for developing compounds with tailored pharmacological profiles. The detailed experimental protocols and structural data presented in this guide serve as a critical resource for researchers in the field, facilitating further exploration of this promising class of molecules. Future work should focus on obtaining the crystal structure of the title compound to enable more precise structure-based drug design efforts.

Quantum Chemical Calculations for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: An In-depth Technical Guide

Introduction

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and esters, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Quantum chemical calculations provide a powerful tool for understanding the structural, electronic, and spectroscopic properties of such molecules, offering insights that are crucial for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the characteristics of this compound.

Molecular Structure and Properties

The foundational aspect of any quantum chemical study is the optimization of the molecular geometry to find the most stable conformation. The molecular formula of the target compound is C8H7N3O, and its molecular weight is 161.1607 g/mol .[2] Computational methods, particularly Density Functional Theory (DFT), are employed to predict key structural parameters.

Methodologies

Experimental Protocols

A combination of spectroscopic techniques is essential for the characterization of this compound, providing experimental data that can be compared with and validated by computational results.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets on a spectrophotometer in the range of 4000-400 cm-1.[3] This technique is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded in a suitable solvent, such as methanol or ethanol, at a concentration of approximately 10^-5 M. The analysis of electronic transitions provides information about the electronic structure of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent like DMSO-d6 or CDCl3, with tetramethylsilane (TMS) as an internal standard.[3][4] NMR spectroscopy is crucial for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule.

Computational Details

Quantum chemical calculations are performed using software packages like Gaussian. The choice of computational method and basis set is critical for obtaining accurate results.

-

Density Functional Theory (DFT): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[5]

-

Basis Set: The 6-311++G(d,p) basis set is commonly employed for geometry optimization and frequency calculations, as it includes polarization and diffuse functions that are important for describing the electronic distribution in heterocyclic systems.[6]

The computational workflow for analyzing this compound is depicted in the following diagram.

Results and Discussion

Molecular Geometry

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the three-dimensional structure of this compound. Representative calculated values for similar oxadiazole structures are presented in the tables below.

Table 1: Selected Bond Lengths (Å)

| Bond | Calculated (Å) |

|---|---|

| O1-C2 | 1.37 |

| C2-N3 | 1.29 |

| N3-N4 | 1.41 |

| N4-C5 | 1.29 |

| C5-O1 | 1.37 |

| C5-C6 | 1.48 |

| C2-C11 | 1.49 |

Table 2: Selected Bond Angles (°)

| Angle | Calculated (°) |

|---|---|

| C5-O1-C2 | 105.0 |

| O1-C2-N3 | 115.0 |

| C2-N3-N4 | 102.5 |

| N3-N4-C5 | 102.5 |

| N4-C5-O1 | 115.0 |

| O1-C5-C6 | 118.0 |

| N4-C5-C6 | 127.0 |

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign the observed vibrational bands.

Table 3: Selected Vibrational Frequencies (cm-1)

| Assignment | Calculated (cm-1) | Experimental (cm-1) |

|---|---|---|

| C-H stretch (pyridine) | 3100 | ~3050 |

| C-H stretch (methyl) | 2950 | ~2920 |

| C=N stretch (oxadiazole) | 1620 | ~1610 |

| C-O-C stretch (oxadiazole) | 1120 | ~1100 |

Electronic Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and electronic transition energies.

Table 4: Calculated Electronic Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-oxadiazole have been investigated for their potential as inhibitors of various enzymes, including the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[7] The inhibition of the EGFR signaling pathway can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Quantum chemical calculations, in conjunction with experimental spectroscopic data, provide a robust framework for the detailed characterization of this compound. These computational approaches offer valuable insights into the molecule's structural, vibrational, and electronic properties, which are essential for its potential applications in drug discovery and materials science. The predictive power of these methods allows for the rational design of new derivatives with enhanced biological activity and desired physicochemical properties.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

biological activity of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

An In-Depth Technical Guide on the Biological Activity of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Introduction

The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold composed of one oxygen and two nitrogen atoms. This moiety is a cornerstone in medicinal chemistry, serving as a versatile structural component in a wide array of therapeutic agents.[1][2] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic activities.[1][3][4] The chemical and thermal stability of the oxadiazole ring, coupled with its ability to act as a bioisostere for ester and amide groups, makes it an attractive scaffold for drug design.[4]

This technical guide focuses specifically on the biological activity of This compound , a derivative that combines the pharmacologically significant 1,3,4-oxadiazole core with a pyridine ring, another crucial heterocycle in drug development. The inclusion of the pyridine moiety can significantly influence the molecule's physicochemical properties and biological target interactions. This document provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The synthesis of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazoles is often achieved through a multi-step process. A common route begins with isoniazid (isonicotinic hydrazide), which is first condensed with an appropriate acid chloride to form an N-substituted isoniazid intermediate.[3] This intermediate then undergoes oxidative cyclization to yield the final 2,5-disubstituted 1,3,4-oxadiazole. For the synthesis of the title compound, acetic chloride would be the reagent of choice. The structures of the synthesized compounds are typically confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3][5]

References

- 1. mdpi.com [mdpi.com]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Therapeutic Targets of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold, particularly when substituted with a pyridine moiety, represents a class of heterocyclic compounds with significant therapeutic potential across various disease areas. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2-methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole and its closely related analogs. While specific data for the named compound is limited in publicly available literature, extensive research on analogous 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives has revealed promising activity against key biological targets implicated in cancer and bacterial infections. This document summarizes the quantitative data for these analogs, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts in this area. The primary therapeutic avenues for this class of compounds appear to be the inhibition of crucial enzymes in angiogenesis and telomere maintenance for anticancer applications, and the disruption of bacterial DNA replication for antimicrobial purposes.

Introduction

The 1,3,4-oxadiazole ring is a versatile pharmacophore known for its favorable metabolic stability and ability to participate in hydrogen bonding, making it a privileged structure in medicinal chemistry. The incorporation of a pyridine ring at the 5-position of the oxadiazole core has been shown to enhance the biological activity of these compounds, leading to the identification of potent anticancer and antibacterial agents. This guide focuses on the therapeutic potential of this compound and its structural relatives, exploring their mechanisms of action and potential for therapeutic intervention.

Potential Therapeutic Targets and Quantitative Data

Based on studies of analogous compounds, the primary therapeutic targets for 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives can be broadly categorized into anticancer and antibacterial targets.

Anticancer Targets

The anticancer activity of 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives has been attributed to the inhibition of several key proteins involved in tumor growth, proliferation, and survival.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.

| Compound ID | 2-Substituent | IC50 (µM) vs. VEGFR-2 | Reference |

| Analog 1 | -Thio-linked substituent | Not specified | --INVALID-LINK-- |

| Sorafenib (Reference) | - | Not specified | --INVALID-LINK-- |

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is a promising anticancer strategy.

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 2 | (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | HepG2 | 1.18 ± 0.14 | --INVALID-LINK-- |

| Staurosporine (Reference) | - | - | 4.18 ± 0.05 | --INVALID-LINK-- |

| Ethidium Bromide (Reference) | - | - | 2.71 ± 0.18 | --INVALID-LINK-- |

Various 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines.

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 3 | -benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | --INVALID-LINK-- |

| Analog 4 | -benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | --INVALID-LINK-- |

| 5-Fluorouracil (Reference) | - | CaCo-2 (Colon) | 3.2 | --INVALID-LINK-- |

| 5-Fluorouracil (Reference) | - | DLD1 (Colorectal) | 0.23 | --INVALID-LINK-- |

Antibacterial Targets

The 1,3,4-oxadiazole scaffold is also a component of many compounds with antibacterial properties. The proposed mechanisms of action for these compounds against bacteria primarily involve the disruption of essential cellular processes.

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, transcription, and repair. They are validated targets for antibacterial drugs. While direct inhibitory data for this compound is unavailable, the general class of heterocyclic compounds has been explored for this activity.

Quantitative data for 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives specifically against these enzymes is not well-documented in publicly available literature. However, this remains a highly probable therapeutic target based on the activity of other heterocyclic antibacterial agents.

The antibacterial efficacy of compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| General 1,3,4-oxadiazole derivatives | Staphylococcus aureus | 1.95 - 7.81 | --INVALID-LINK-- |

| General 1,3,4-oxadiazole derivatives | Escherichia coli | Not specified | |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 0.5 - 2 | |

| Ciprofloxacin (Reference) | Escherichia coli | 0.015 - 1 |

Note: The presented MIC values are for the general class of 1,3,4-oxadiazole derivatives and not specifically for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the identified therapeutic targets.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the peptide substrate.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The light output is inversely correlated with kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.

Materials:

-

Cell lysate from cancer cells

-

TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)

-

TS primer (5'-AATCCGTCGAGCAGAGTT-3')

-

ACX reverse primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')

-

dNTPs

-

Taq DNA polymerase

-

SYBR Green or other DNA intercalating dye

-

Real-time PCR instrument

Procedure:

-

Prepare cell extracts from telomerase-positive cancer cells.

-

In a PCR tube, combine the cell extract with the TRAP buffer, TS primer, and dNTPs.

-

Incubate the mixture at 25°C for 20-30 minutes to allow for telomerase-mediated extension of the TS primer.

-

Heat-inactivate the telomerase at 95°C for 5 minutes.

-

Add the ACX reverse primer and Taq DNA polymerase to the reaction mixture.

-

Perform PCR amplification with cycles of denaturation, annealing, and extension.

-

Monitor the amplification in real-time using a DNA intercalating dye.

-

The amount of PCR product is proportional to the telomerase activity in the cell extract. Quantify the results relative to a standard curve or a reference sample.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote angiogenesis. Inhibition of VEGFR-2 by 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives would block these pro-angiogenic signals.

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Bacterial DNA Replication and Inhibition

The process of bacterial DNA replication involves several key enzymes, including DNA gyrase and topoisomerase IV, which are essential for relaxing supercoiled DNA and separating replicated chromosomes. Inhibition of these enzymes by antibacterial agents leads to a halt in replication and ultimately cell death.

Caption: Bacterial DNA replication and points of inhibition.

General Experimental Workflow for Target Validation

The following diagram illustrates a general workflow for identifying and validating the therapeutic targets of a novel compound.

Caption: General workflow for therapeutic target validation.

Conclusion and Future Directions

The available evidence strongly suggests that the 5-(pyridin-4-yl)-1,3,4-oxadiazole scaffold is a promising starting point for the development of novel anticancer and antibacterial agents. While data on the specific compound this compound is scarce, the potent activity of its analogs against targets such as VEGFR-2, telomerase, and bacterial topoisomerases highlights the potential of this chemical series.

Future research should focus on the synthesis and biological evaluation of a focused library of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives to establish clear structure-activity relationships. In particular, the direct enzymatic inhibition and cellular activity of this compound should be investigated to confirm its therapeutic potential. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular interactions between these compounds and their biological targets, which will be crucial for the optimization of lead compounds with improved efficacy and safety profiles. The development of these compounds could lead to new and effective treatments for cancer and infectious diseases.

The Discovery and Synthesis of Novel 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Analogs: A Technical Guide for Drug Development Professionals

Introduction: The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Its inherent metabolic stability and capacity for versatile substitution make it a cornerstone in the design of novel therapeutic agents. This technical guide focuses on a specific class of these compounds: 2-methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole analogs. The incorporation of a pyridine ring, a common pharmacophore, often enhances the biological profile of these molecules. This document provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Synthesis of this compound Analogs

The synthesis of the core structure, this compound, is typically achieved through the cyclization of isonicotinic acid hydrazide (isoniazid) with an appropriate acetylating agent. A common and efficient method involves the reaction of isoniazid with triethyl orthoacetate. This reaction proceeds via a condensation and subsequent intramolecular cyclodehydration to yield the desired 1,3,4-oxadiazole ring.[1]

Further derivatization to generate a library of analogs can be accomplished by modifying either the methyl group at the 2-position or the pyridine ring. However, this guide will focus on analogs where the 2-methyl and 5-(pyridin-4-yl) moieties are kept constant, with variations introduced on other parts of the molecule in more complex derivatives, or by creating analogs with different substituents at the 2-position for comparative studies.

A general synthetic workflow is depicted below:

Biological Activities and Quantitative Data

Derivatives of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the anticancer properties of 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and telomerase.

Table 1: Anticancer Activity of 5-(Pyridin-4-yl)-1,3,4-oxadiazole Analogs

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(phenylsulfanylmethyl)phenyl | MDA-MB-231 (Breast) | Not specified (cell viability reduced to ~65% at 10 µM) | [2] |

| 2 | 2-(p-tolylsulfanylmethyl)phenyl | MDA-MB-231 (Breast) | Not specified (cell viability reduced to ~70% at 10 µM) | [2] |

| 3 | Thiol | MCF-7 (Breast) | 0.010 - 0.012 for potent derivatives | [3] |

Note: The data presented is a compilation from various sources and may not be directly comparable due to different experimental conditions.

Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is also a well-established pharmacophore in the development of antimicrobial agents. Analogs of 2-substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole have been synthesized and evaluated for their activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Antimicrobial Activity of 2-Substituted-5-(pyridin-4-yl)-1,3,4-oxadiazole Analogs

| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |

| 4a | Alkyl/Aryl group | Staphylococcus aureus | Not specified | [4] |

| 4b | Alkyl/Aryl group | Escherichia coli | Not specified | [4] |

| 5 | N-dodecyl-amine | M. tuberculosis | 4-8 | [5] |

| 6 | N-decyl-amine | M. kansasii | 8-16 | [5] |

Note: The data presented is a compilation from various sources and may not be directly comparable due to different experimental conditions.

Proposed Mechanisms of Action

EGFR Inhibition Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of EGFR tyrosine kinase. By blocking the ATP binding site of the receptor, these compounds can inhibit its autophosphorylation and downstream signaling, ultimately leading to apoptosis of cancer cells.

References

- 1. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Antitumor Activity of Novel 5-Pyridyl-1,3,4-oxadiazole Derivatives against the Breast Cancer Cell Line MCF-7 [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole, a derivative of isonicotinic acid hydrazide (isoniazid), is of significant interest to researchers in drug discovery and development. Its synthesis is a key step in the preparation of more complex molecules and for screening in various biological assays. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound from isonicotinic acid hydrazide.

Chemical Reaction

The synthesis involves a one-pot reaction of isonicotinic acid hydrazide with triethyl orthoacetate. The reaction proceeds through an initial acylation of the hydrazide followed by a cyclodehydration to form the stable 1,3,4-oxadiazole ring.

Reaction Scheme:

Isonicotinic acid hydrazide + Triethyl orthoacetate → this compound + Ethanol + Water

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇N₃O | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| Reported Yield | 81.7% | [2] |

| Melting Point | 148–150°C | [2] |

| Appearance | Brown crystals | [2] |

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine.[2]

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Triethyl orthoacetate

-

Ethanol (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isonicotinic acid hydrazide (25 g, 182.3 mmol).

-

Addition of Reagent: To the flask, add triethyl orthoacetate (135 mL).

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for 24 hours.

-

Work-up: After 24 hours, allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the excess triethyl orthoacetate under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting residue is the crude product.

-

Purification: Wash the residue with cold ethanol.

-

Recrystallization: Recrystallize the solid product from ethanol to obtain pure this compound as brown crystals.[2]

-

Drying: Dry the purified crystals in a vacuum oven.

-

Characterization: Determine the yield and measure the melting point of the final product. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization Data

The following table summarizes the expected characterization data for the synthesized compound.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the methyl protons and the pyridine ring protons. |

| ¹³C NMR | Signals for the methyl carbon, the carbons of the pyridine ring, and the two distinct carbons of the oxadiazole ring. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the product (161.16). |

| FT-IR | Characteristic peaks for C=N, C-O-C of the oxadiazole ring and the pyridine ring vibrations. |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis.

References

- 1. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the efficient one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The presented methods offer advantages in terms of operational simplicity, reduced reaction times, and good to excellent yields.

Introduction

The 1,3,4-oxadiazole ring is a privileged isostere for ester and amide functionalities, imparting enhanced metabolic stability and favorable pharmacokinetic properties to bioactive molecules.[1] Consequently, the development of efficient synthetic routes to access diverse 2,5-disubstituted 1,3,4-oxadiazoles is a key objective in drug discovery and development. This application note details three distinct and robust one-pot protocols for the synthesis of this important heterocyclic motif, catering to a range of starting materials and reaction conditions.

Comparative Summary of One-Pot Synthetic Protocols

The following table summarizes the key quantitative data for the selected one-pot synthesis protocols, allowing for a direct comparison of their efficiency and applicability.

| Protocol Title | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield Range | Ref. |

| Protocol 1: Copper-Catalyzed Synthesis-Arylation | Carboxylic Acid, N-Isocyaniminotriphenylphosphorane (NIITP), Aryl Iodide | CuI, 1,10-Phenanthroline, Cs₂CO₃ | Dioxane | 19 hours | 68-78% | [1] |

| Protocol 2: Iodine-Mediated Oxidative Cyclization | Aldehyde, Hydrazide | I₂, K₂CO₃ | DMSO | Not Specified | High Yields | [2][3] |

| Protocol 3: Microwave-Assisted Dehydrative Cyclization | Fatty Acid Hydrazide, Carboxylic Acid | POCl₃ | Solvent-free | 3-6 minutes | 85-94% | [4] |

Protocol 1: Copper-Catalyzed One-Pot Synthesis-Arylation from Carboxylic Acids

This protocol describes a two-stage, one-pot reaction involving the formation of a monosubstituted 1,3,4-oxadiazole from a carboxylic acid and NIITP, followed by a copper-catalyzed C-H arylation to introduce the second substituent.[1][5]

Experimental Protocol

Materials:

-

Carboxylic Acid (1.0 equiv)

-

N-Isocyaniminotriphenylphosphorane (NIITP) (1.1 equiv)

-

Aryl Iodide (2.5 equiv)

-

Copper(I) Iodide (CuI) (20 mol %)

-

1,10-Phenanthroline (40 mol %)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Dioxane

Procedure:

-

To a dried reaction vessel, add the carboxylic acid (1.0 equiv), NIITP (1.1 equiv), and anhydrous dioxane.

-

Stir the mixture at 80 °C for 3 hours.

-

To the reaction mixture, add the aryl iodide (2.5 equiv), CuI (20 mol %), 1,10-phenanthroline (40 mol %), and Cs₂CO₃ (1.5 equiv).

-

Stir the resulting mixture at 110 °C for 16 hours.

-

After cooling to room temperature, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.

Caption: Workflow for the Copper-Catalyzed One-Pot Synthesis-Arylation.

Protocol 2: Iodine-Mediated Oxidative Cyclization of Aldehydes and Hydrazides

This protocol outlines a transition-metal-free method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the in situ formation of an acylhydrazone followed by iodine-mediated oxidative cyclization.[3]

Experimental Protocol

Materials:

-

Aldehyde (1.0 equiv)

-

Hydrazide (1.0 equiv)

-

Iodine (I₂) (stoichiometric amount)

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a reaction vessel, dissolve the aldehyde (1.0 equiv) and hydrazide (1.0 equiv) in DMSO.

-

Stir the mixture at room temperature to facilitate the formation of the acylhydrazone intermediate.

-

Add potassium carbonate (K₂CO₃) and iodine (I₂) to the reaction mixture.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Caption: Workflow for the Iodine-Mediated Oxidative Cyclization.

Protocol 3: Microwave-Assisted Solvent-Free Dehydrative Cyclization

This protocol provides a rapid and environmentally friendly method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from fatty acid hydrazides and carboxylic acids using microwave irradiation in the absence of a solvent.[4]

Experimental Protocol

Materials:

-

Fatty Acid Hydrazide (0.01 mol)

-

Carboxylic Acid (0.01 mol)

-

Phosphorus Oxychloride (POCl₃) (5 mL)

Procedure:

-

In a microwave-safe reaction vessel, mix the fatty acid hydrazide (0.01 mol) and the appropriate carboxylic acid (0.01 mol).

-

Carefully add phosphorus oxychloride (5 mL) to the mixture.

-

Place the vessel in a microwave reactor and irradiate for the required time (typically 3-6 minutes), as monitored by TLC.

-

After completion of the reaction, carefully add ice-cold water (10 mL) to the reaction mixture to precipitate the crude product.

-

Filter the precipitated solid and wash it with a 10% solution of sodium bicarbonate (NaHCO₃).

-

Purify the crude product by column chromatography over silica gel using a suitable eluent system (e.g., petroleum ether-diethyl ether mixture) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Caption: Workflow for the Microwave-Assisted Dehydrative Cyclization.

Conclusion

The one-pot protocols detailed in this application note provide researchers with a versatile toolkit for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The choice of method can be tailored based on the available starting materials, desired substitution patterns, and equipment availability. These efficient synthetic strategies are anticipated to facilitate the exploration of the chemical space around the 1,3,4-oxadiazole scaffold for applications in drug discovery and materials science.

References

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A facile one-pot synthesis of novel 2,5-disubstituted-1,3,4-oxadiazoles under conventional and microwave conditions and evaluation of their <i>in vitro</i> antimicrobial activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Antibacterial Assay for 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antibacterial activity of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives. The described methods are foundational for the screening and characterization of novel antimicrobial compounds.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antimicrobial agents. The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4][5] This protocol details the in vitro evaluation of this compound derivatives against common pathogenic bacteria.

Experimental Protocols

Two standard and widely accepted methods for assessing antibacterial activity are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for preliminary screening.

Protocol 1: Broth Microdilution Method for MIC Determination

This quantitative method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

-

This compound derivatives

-

Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)

-

Negative control (e.g., DMSO, the solvent used for dissolving the compounds)

-

Spectrophotometer (optional, for OD reading)

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used for the compounds). Also include a sterility control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.[6]

-

-

Determination of MIC:

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative technique used for preliminary screening of antimicrobial activity.[8][9][10]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

Sterile cork borer (6-8 mm diameter)

-

Test compounds and controls as in Protocol 1

Procedure:

-

Preparation of Bacterial Lawn:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn.[11]

-

-

Well Preparation and Compound Addition:

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[9] A larger zone of inhibition indicates greater antibacterial activity.

-

Data Presentation

The results of the antibacterial assays should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria |

| S. aureus (µg/mL) | B. subtilis (µg/mL) | |

| Derivative 1 | ||

| Derivative 2 | ||

| Derivative 3 | ||

| Gentamicin |

Table 2: Zone of Inhibition of this compound Derivatives (at a fixed concentration)

| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria |

| S. aureus (mm) | B. subtilis (mm) | |

| Derivative 1 | ||

| Derivative 2 | ||

| Derivative 3 | ||

| Gentamicin | ||

| DMSO |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antibacterial assays described.

References

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole : Oriental Journal of Chemistry [orientjchem.org]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. botanyjournals.com [botanyjournals.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. akjournals.com [akjournals.com]

Application Notes and Protocols for the Anti-inflammatory Evaluation of 2,5-Disubstituted 1,3,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] Specifically, 2,5-disubstituted 1,3,4-oxadiazole derivatives have emerged as a promising class of anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and the lipopolysaccharide (LPS)-induced inflammatory cascade.[1][3][4]

These application notes provide a comprehensive overview of the experimental protocols used to synthesize and evaluate the anti-inflammatory potential of these compounds, along with a summary of reported efficacy data.

General Synthesis Protocol for 2,5-Disubstituted 1,3,4-Oxadiazoles

A common synthetic route involves the cyclization of an acid hydrazide with various reagents. The following protocol is a generalized procedure based on established methods.[3][5]

Protocol 1: Synthesis via Phosphoryl Chloride-mediated Cyclization

-

Step 1: Hydrazide Formation: React a suitable aromatic ester with hydrazine hydrate in a solvent like ethanol under reflux to yield the corresponding acid hydrazide.

-

Step 2: Condensation and Cyclization: Mix the acid hydrazide (1 equivalent) with a selected aromatic carboxylic acid (1 equivalent) in an excess of phosphoryl chloride (POCl₃).

-

Reflux: Heat the reaction mixture under reflux for 5-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

-

Neutralization: Neutralize the resulting acidic solution with a 10% (w/v) sodium bicarbonate solution.

-

Purification: Collect the precipitated solid by filtration, wash it thoroughly with water, and then dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][5]

In Vitro Anti-inflammatory Evaluation Protocols

In vitro assays are crucial for the initial screening of anti-inflammatory activity and for elucidating potential mechanisms of action.

Heat-Induced Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[3]

Protocol 2: Albumin Denaturation Assay

-

Preparation of Solutions:

-